Acepromazine maleate
Descripción general
Descripción
Acepromazina, también conocida como acetilpromazina, es un derivado de la fenotiazina utilizado principalmente en medicina veterinaria como sedante y antiemético. Inicialmente desarrollado como antipsicótico para humanos en la década de 1950, su uso en medicina humana ha disminuido significativamente debido a los efectos secundarios y la disponibilidad de mejores alternativas. Sigue siendo ampliamente utilizado en animales, particularmente en perros, gatos y caballos, para calmarlos antes de procedimientos quirúrgicos o eventos estresantes .
Aplicaciones Científicas De Investigación
La acepromazina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los derivados de la fenotiazina.
Biología: Se investiga por sus efectos sobre los receptores de neurotransmisores y sus posibles propiedades neuroprotectoras.
Medicina: Utilizado principalmente en medicina veterinaria para la sedación y como antiemético. También se estudia por su posible uso en el manejo de la ansiedad y la agresión en animales.
Industria: Se utiliza en la formulación de productos farmacéuticos veterinarios y como patrón en química analítica para el desarrollo de métodos
Mecanismo De Acción
La acepromazina ejerce sus efectos principalmente a través del antagonismo de varios receptores de neurotransmisores:
Receptores Dopaminérgicos: Bloquea los receptores D2 postsinápticos, lo que lleva a efectos sedantes y antieméticos.
Receptores Serotoninérgicos: Antagoniza los receptores 5-HT1 y 5-HT2, contribuyendo a sus propiedades ansiolíticas y antiagresivas.
Receptores Histaminérgicos: Bloquea los receptores H1, causando sedación y antiemesis.
Receptores Adrenérgicos: Antagoniza los receptores alfa1, lo que lleva a vasodilatación e hipotensión.
Receptores Muscarínicos: Bloquea los receptores M1 y M2, causando efectos anticolinérgicos como sequedad en la boca y visión borrosa
Análisis Bioquímico
Biochemical Properties
Acepromazine maleate acts as an antagonist on different postsynaptic receptors . It interacts with dopaminergic-receptors (subtypes D1, D2, D3, and D4), serotonergic-receptors (5-HT1 and 5-HT2), histaminergic-receptors (H1-receptors), alpha1/alpha2-receptors, and muscarinic (cholinergic) M1/M2-receptors . These interactions influence various biochemical reactions, leading to its antipsychotic, anxiolytic, antidepressive, and antiaggressive properties .
Cellular Effects
This compound has a depressant effect on the central nervous system, causing sedation, muscular relaxation, and a reduction in spontaneous activity . It influences cell function by interacting with various receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its antagonistic effect on different postsynaptic receptors . It binds to these receptors, inhibiting or activating enzymes, and causing changes in gene expression .
Dosage Effects in Animal Models
This compound is given 30 to 60 minutes before the triggering event in animals . The effects of the product vary with different dosages. For instance, a lower dose might be ineffective, requiring more to be given . High doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is metabolized by the liver, oxidized to produce its primary metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in the urine . It interacts with various enzymes during this process .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La acepromazina se sintetiza mediante un proceso de varios pasos que involucra la reacción de la fenotiazina con varios reactivos. Los pasos clave incluyen:
N-Alquilación: La fenotiazina se hace reaccionar con cloruro de 3-dimetilaminopropilo en presencia de una base para formar N-(3-dimetilaminopropil)fenotiazina.
Acilación: El compuesto resultante se aciló luego con cloruro de acetilo para producir acepromazina.
Métodos de Producción Industrial: En entornos industriales, la producción de acepromazina implica rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para obtener rendimiento y pureza, y a menudo implica técnicas avanzadas de purificación, como la recristalización y la cromatografía .
Tipos de Reacciones:
Oxidación: La acepromazina puede sufrir oxidación para formar hidroxipropilpromazina sulfóxido, su principal metabolito.
Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.
Sustitución: La acepromazina puede participar en reacciones de sustitución, particularmente aquellas que involucran el anillo de la fenotiazina.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno u otros peróxidos.
Agentes Reductores: Borohidruro de sodio o hidruro de litio y aluminio.
Reactivos de Sustitución: Agentes halogenantes o nucleófilos.
Productos Principales:
Oxidación: Hidroxipropilpromazina sulfóxido.
Reducción: Formas reducidas de acepromazina, aunque estas son menos comunes.
Sustitución: Varios derivados de fenotiazina sustituidos.
Comparación Con Compuestos Similares
La acepromazina se compara a menudo con otros derivados de la fenotiazina:
Clorpromazina: Utilizado en medicina humana como antipsicótico. Tiene un mecanismo de acción similar, pero se usa con más frecuencia en humanos.
Promazina: Otro derivado de la fenotiazina con propiedades sedantes similares, pero menos potente que la acepromazina.
Triflupromazina: Utilizado como antipsicótico y antiemético en humanos, con una mayor potencia que la acepromazina.
Singularidad: El principal uso de la acepromazina en medicina veterinaria, particularmente para la sedación y como antiemético, la distingue de otros derivados de la fenotiazina. Su perfil de seguridad y eficacia en animales la convierten en una opción preferida para los veterinarios .
Actividad Biológica
Acepromazine maleate is a phenothiazine derivative primarily used as a sedative and tranquilizer in veterinary medicine. Its biological activity encompasses various pharmacological effects, including sedation, antiemetic properties, and potential impacts on hemostasis and cardiovascular function. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics : this compound exhibits variable pharmacokinetic properties across different species. In camels, for instance, the elimination half-life was found to be approximately 9.4 hours, with a mean residence time (MRT) of 12.25 hours following intravenous administration at a dose of 0.1 mg/kg. Sedation onset was rapid, occurring within 10 minutes, and lasted for about 2 hours .
Table 1: Pharmacokinetic Parameters of this compound in Camels
Parameter | Value |
---|---|
Distribution Half-Life | 0.1 hours |
Elimination Half-Life | 9.4 hours |
Volume of Distribution | 20.01 L/kg |
Mean Residence Time | 12.25 hours |
Sedative Effects
Acepromazine is widely recognized for its sedative effects in various animal species. In a study involving dogs with a history of seizures, acepromazine administration did not correlate with increased seizure activity, suggesting its safety in controlled settings . The sedative effects are attributed to its action on central neurotransmitter systems, particularly dopamine receptors.
Cardiovascular Effects
The cardiovascular effects of acepromazine are significant and vary by species. In horses, acepromazine administration has been shown to have minimal impact on heart rate compared to other sedatives like detomidine and romifidine . However, it can induce hypotension due to its vasodilatory properties.
Table 2: Cardiovascular Effects of Acepromazine in Horses
Drug | Heart Rate Change | Blood Pressure Change |
---|---|---|
Acepromazine | Varying | Mild decrease |
Detomidine | Significant decrease | Significant decrease |
Romifidine | Significant decrease | Moderate decrease |
Hemostatic Effects
This compound has been noted to affect platelet function significantly. Studies indicate that higher doses can lead to reduced platelet aggregation in response to ADP, raising concerns about its use in patients with coagulation disorders . The implications of these findings suggest caution when using acepromazine in surgical or critical care settings where bleeding risk is elevated.
Case Studies
- Acute Overdose : A case study reported the clinical effects and toxicokinetics of an acute overdose of acepromazine in humans, revealing central nervous system depression and hypotension as primary symptoms. Notably, recovery was rapid, correlating with the drug's short elimination half-life .
- Seizure Management : In a retrospective study involving dogs with seizure histories treated with acepromazine, no significant correlation was found between drug administration and seizure recurrence during hospitalization . This suggests that acepromazine may be safely utilized in certain clinical scenarios involving seizure-prone animals.
Propiedades
IUPAC Name |
but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRHOOHLUYHMGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Acepromazine Maleate primarily acts as a dopamine receptor antagonist in the central nervous system. It blocks dopamine receptors, particularly D2 receptors, leading to its sedative, anxiolytic, and antiemetic effects.
A: this compound can cause hypotension due to its α-adrenergic blocking action. [, ] This effect is dose-dependent and can vary between individuals. [] Studies in dogs have shown that it can decrease systemic arterial blood pressure but does not significantly affect total systemic vascular resistance. []
A: Contrary to some previous suggestions, a study using a modified thromboelastography assay in dogs found no evidence that this compound inhibits platelet function at doses of 0.05 or 0.1 mg/kg IV. []
ANone: The molecular formula of this compound is C19H22N2OS•C4H4O4, and its molecular weight is 442.5 g/mol.
A: this compound is rapidly absorbed after intramuscular (IM) injection, achieving peak plasma concentrations within 1-2 hours. [, , , ] It is widely distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system.
ANone: this compound is primarily metabolized in the liver via hepatic enzymes. Its metabolites are excreted primarily in the urine and bile.
ANone: this compound is frequently employed in veterinary practice for its sedative, anxiolytic, antiemetic, and pre-anesthetic properties. It is commonly administered to dogs, cats, and horses for procedures such as physical examinations, transportation, and pre-surgical preparation.
A: While this compound itself possesses minimal analgesic properties, it is often used in combination with other analgesic drugs to enhance their effects. [] For instance, a study in dogs found that while acepromazine alone did not provide significant analgesia, the combination of acepromazine and oxymorphone had a longer duration of analgesic effect than oxymorphone alone. []
A: Research suggests that this compound can affect IOP. Studies in dogs have demonstrated that intramuscular injection of this compound can lead to a decrease in IOP, particularly in the period between 35 and 60 minutes post-injection. [] This decrease in IOP suggests that this compound might not be contraindicated in cases of corneal trauma, perforation, glaucoma, or corneal ulcers. []
A: A study investigating the effects of this compound on tear production in dogs undergoing sevoflurane anesthesia found that while tear production decreased during anesthesia, it returned to baseline levels after recovery in all treatment groups. [] This suggests that premedication with this compound doesn't have a lasting negative effect on lacrimation in dogs undergoing this type of anesthesia. []
A: Research indicates that this compound can induce a dose-dependent decrease in the venous hematocrit of horses. [] This effect appears to be temporary, with haematocrit levels returning to normal within 12 hours after a 0.05 mg/kg dose and 21 hours after a 0.15 mg/kg dose. []
A: A study examining ECG changes in dogs during anesthesia found that breed had a more significant influence on ECG parameters than sex, suggesting that sex might not be a major factor influencing the response to this compound during anesthesia in dogs. []
A: While generally considered safe when used appropriately, this compound can potentially cause adverse effects such as hypotension, bradycardia, and hypothermia. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.